

# "Reactive Blue 231" molecular structure and synthesis

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## Compound of Interest

Compound Name: reactive blue 231

CAS No.: 115682-09-2

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## Technical Monograph: Reactive Blue 231 Molecular Architecture, Synthetic Pathways, and Mechanistic Action[1]

CAS Number: 115682-09-2 Colour Index: C.I.[1][2][3] **Reactive Blue 231** Chromophore Class: Copper Phthalocyanine (CuPc) Reactive System: Hetero-bifunctional (Monochlorotriazine + Vinyl Sulfone)[1][2]

## Executive Summary

**Reactive Blue 231** represents a significant evolution in phthalocyanine dye chemistry, engineered to overcome the solubility and fixation limitations of earlier turquoise dyes (e.g., Reactive Blue 21).[1] By integrating a hetero-bifunctional anchor system—combining a monochlorotriazine (MCT) moiety with a vinyl sulfone (VS) group—RB231 achieves a "sum-of-parts" performance: the high reactivity of the VS group and the robust bond stability of the MCT group.[1][2] This guide deconstructs the synthesis of RB231, elucidating the multi-stage condensation logic required to assemble its sterically complex architecture.[2]

## Molecular Architecture

The structural integrity of RB231 relies on three distinct functional domains, each serving a critical role in the dye's application performance.

Domain	Component	Function
Chromophore	Copper Phthalocyanine (CuPc)	Provides the brilliant turquoise shade ( $\lambda_{\text{max}}$ ~660-670 nm) and exceptional light fastness due to the stability of the macrocyclic metal complex.[1][2]
Bridging System	Sulfonamide Linkers	Connects the chromophore to the reactive groups.[1][2] The use of ethylenediamine-derived bridges ensures flexibility, reducing steric hindrance during fiber penetration.[1][2]
Reactive Anchors	MCT & Vinyl Sulfone	MCT (Monochlorotriazine): Reacts via nucleophilic substitution (SN2-Ar).[1][2] VS (Vinyl Sulfone): Reacts via Michael addition.[1][2] This dual system covers a wide range of dyeing temperatures and pH levels.[1][2][4]

## Structural Logic

The core Copper Phthalocyanine is too inert to bind directly to cellulose.[1][2] It must be "activated" by converting its sulfonic acid groups into sulfonyl chlorides.[1][2] These electrophilic sites serve as the attachment points for the reactive arms.[2] RB231 typically features a "mixed" substitution pattern where some sulfonyl groups are hydrolyzed to sulfonates (for solubility) while others are amidated with the reactive bridge.[1][2]

## Synthesis Strategy & Protocol

The synthesis of RB231 is a sequential "lego-like" assembly. The critical challenge is managing the reactivity of the cyanuric chloride (TCT) to prevent premature hydrolysis while ensuring

complete condensation with the bulky phthalocyanine intermediate.[1][2]

## Phase 1: Chromophore Activation (Chlorosulfonation)

The copper phthalocyanine (CuPc) is dissolved in chlorosulfonic acid.[1][2] This step introduces sulfonyl chloride groups (-SO<sub>2</sub>Cl) onto the benzene rings of the phthalocyanine.[1][2]

- Reagents: CuPc, Chlorosulfonic acid (ClSO<sub>3</sub>H), Thionyl chloride (SOCl<sub>2</sub>).[1][2]
- Conditions: 135–140°C, 4–6 hours.[1][2]
- Mechanism: Electrophilic aromatic substitution.[1][2] The high temperature ensures polysubstitution (typically 3–4 groups per CuPc molecule).[1][2]

## Phase 2: Linker Construction (The "Masked" Amine)

Direct reaction of diamines with CuPc-sulfonyl chloride can lead to cross-linking (dimerization).[1][2] To prevent this, a mono-protected diamine, such as N-Acetylenehtylenediamine, is often used.[1][2]

- Reaction:  $\text{CuPc}-(\text{SO}_2\text{Cl})_n + \text{H}_2\text{N}-\text{CH}_2\text{CH}_2-\text{NH}-\text{Ac} \rightarrow \text{CuPc}-\text{SO}_2-\text{NH}-\text{CH}_2\text{CH}_2-\text{NH}-\text{Ac}$ . [1][2]
- Hydrolysis: The acetyl group is removed (acidic or alkaline hydrolysis) to reveal the primary amine:  $\text{CuPc}-\text{SO}_2-\text{NH}-\text{CH}_2\text{CH}_2-\text{NH}_2$ . [1][2]

## Phase 3: The Bifunctional Assembly

This is the most delicate phase, requiring strict pH and temperature control to sequentially substitute the chlorines on the cyanuric chloride.[2]

Step 3A: First Condensation (Solubilizing/Bridge) The free amine of the CuPc intermediate reacts with Cyanuric Chloride (TCT).[1][2]

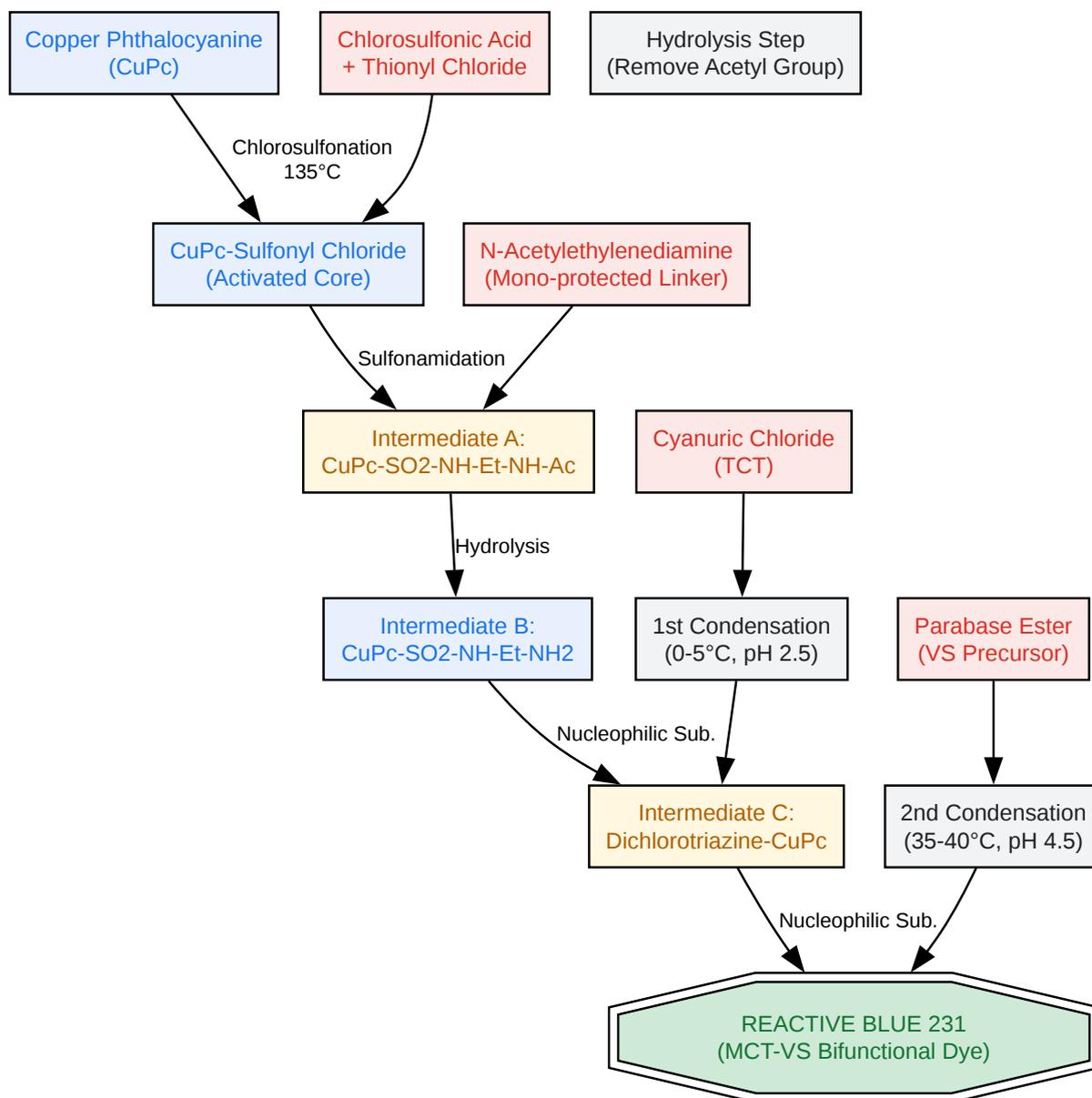
- Temp: 0–5°C (Ice bath).
- pH: 2.0–2.5 (Maintained with bicarbonate).[1][2]
- Product: A Dichlorotriazine intermediate attached to the CuPc.[1][2]

Step 3B: Second Condensation (The VS Anchor) The intermediate is reacted with Parabase Ester (2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate).[1][2] This introduces the Vinyl Sulfone precursor.[1][2]

- Temp: 35–40°C.[1][2]
- pH: 4.0–5.0.[1][2]
- Logic: The second chlorine on the triazine is less reactive than the first, requiring higher temperature. The Parabase Ester provides the "VS" capability (which activates to vinyl sulfone under alkaline dyeing conditions).[1][2]

## Synthesis Pathway Diagram

The following diagram illustrates the sequential assembly of RB231.



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Figure 1: Step-wise synthetic pathway of **Reactive Blue 231**, detailing the transition from inert chromophore to bifunctional reactive dye.[1][2]

## Mechanism of Action (Covalent Fixation)

The efficacy of RB231 lies in its ability to form covalent bonds with the hydroxyl groups (Cell-OH) of cellulose.[1][2]

## The Vinyl Sulfone (VS) Mechanism

Under alkaline dyeing conditions (pH 10.5–11.5), the sulfatoethylsulfone group undergoes  $\beta$ -elimination to form the reactive vinyl sulfone:

- Activation:  $R-SO_2-CH_2-CH_2-OSO_3H + 2NaOH \rightarrow R-SO_2-CH=CH_2 + Na_2SO_4 + 2H_2O$
- Fixation (Michael Addition):  $R-SO_2-CH=CH_2 + Cell-O^- \rightarrow R-SO_2-CH_2-CH_2-O-Cell$

## The Monochlorotriazine (MCT) Mechanism

Simultaneously, the chlorine atom on the triazine ring undergoes nucleophilic substitution.<sup>[1][2]</sup>

- Fixation (SN2-Ar):  $Triazine-Cl + Cell-O^- \rightarrow Triazine-O-Cell + Cl^-$

This "double anchor" mechanism ensures that if one group hydrolyzes (reacts with water instead of fiber), the other can still fix the dye, significantly increasing the Fixation Yield (F).<sup>[1][2]</sup>

## Experimental Protocol: Lab-Scale Synthesis

Note: This protocol assumes standard safety compliance for handling chlorosulfonic acid and cyanuric chloride.

### Reagents

- Copper Phthalocyanine (CuPc): 57.6 g (0.1 mol)<sup>[1][2]</sup>
- Chlorosulfonic Acid: 350 g<sup>[1]</sup>
- Thionyl Chloride: 50 g
- N-Acetyleneethylenediamine: 0.12 mol<sup>[1][2]</sup>
- Cyanuric Chloride: 18.5 g (0.1 mol)<sup>[1][2]</sup>
- Parabase Ester (Aminophenylsulfonyl ethyl sulfate): 28.1 g (0.1 mol)<sup>[1][2]</sup>

### Workflow

- Sulfonation: Add CuPc gradually to Chlorosulfonic acid at <25°C. Heat to 135°C for 4 hours. Cool to 80°C and add Thionyl Chloride. Stir 2 hours.
- Precipitation: Pour the reaction mass onto 1kg crushed ice/water. Filter the CuPc-sulfonyl chloride cake and wash with ice water (keep <5°C to prevent hydrolysis).
- Linker Attachment: Suspend the cake in ice water. Add N-Acetyleneethylenediamine.[1][2][3] Maintain pH 6.0–7.0 with NaOH. Stir until free amine disappears.
- Hydrolysis: Heat to 90°C in alkaline medium (pH 10) to remove the acetyl group. Isolate the amino-CuPc intermediate.
- MCT Reaction: Disperse Cyanuric Chloride in ice water (0°C). Add the amino-CuPc intermediate solution dropwise.[1][2] Maintain pH 2–3. Stir 2 hours.
- VS Reaction: Add Parabase Ester to the reaction mass. Raise temperature to 35°C. Adjust pH to 5.0–5.5. Stir 4–5 hours until condensation is complete.
- Isolation: Salt out with NaCl (10-15% w/v), filter, and dry at 60°C.

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